
3-Bromo-6-chloropyridazine
Overview
Description
3-Bromo-6-chloropyridazine (CAS 89089-18-9) is a halogenated heterocyclic compound with the molecular formula C₄H₂BrClN₂ and a molecular weight of 211.43 g/mol. It belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The bromine and chlorine substituents at the 3- and 6-positions, respectively, render this compound highly reactive in cross-coupling and nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .
Commercial suppliers offer this compound at ≥97% purity, with applications in medicinal chemistry for constructing bioactive molecules such as kinase inhibitors and antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-6-chloropyridazine can be synthesized through various methods. One common approach involves the halogenation of pyridazine derivatives. For instance, 3,6-dichloropyridazine can be reacted with bromine under controlled conditions to yield this compound . Another method involves the reaction of 3-chloropyridazine with bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. These reactions are carried out in reactors equipped with temperature and pressure control systems to ensure high yield and purity of the product . The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloropyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with different reagents to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Synthetic Routes
3-Bromo-6-chloropyridazine can be synthesized through halogenation reactions involving pyridazine derivatives. A common method includes the reaction of 3,6-dichloropyridazine with bromine under controlled conditions to yield the desired compound. This process can be scaled for industrial production using reactors that allow precise control over temperature and pressure to optimize yield and purity.
Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to interact with biological targets, making it valuable in the development of drugs aimed at treating diseases such as cancer and neurological disorders.
Case Study : A study highlighted its role in synthesizing enzyme inhibitors that could potentially modulate metabolic pathways involved in hypercholesterolemia .
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules, including other heterocycles. Its reactivity enables it to participate in substitution reactions, oxidation, and reduction processes.
Table: Reaction Types and Conditions
Reaction Type | Common Reagents | Conditions |
---|---|---|
Nucleophilic Substitution | Sodium hydride, amines | Polar aprotic solvents (e.g., DMSO) |
Oxidation | Potassium permanganate | Varies based on substrate |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Biochemical Applications
Research indicates that this compound can influence cellular processes by interacting with enzymes and receptors. It has been employed in proteomics research to study protein interactions and modifications.
Biochemical Mechanisms :
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their activity.
- Gene Expression Modulation : It may affect the expression levels of certain genes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloropyridazine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The compound’s effects are mediated through various pathways, including the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
The following table compares 3-bromo-6-chloropyridazine with structurally related halogenated heterocycles, emphasizing differences in molecular features, physicochemical properties, and applications:
Key Comparative Insights
Stability and Handling
Biological Activity
3-Bromo-6-chloropyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 193.43 g/mol. The compound features a pyridazine ring with bromine and chlorine substituents, which contribute to its reactivity and biological activity. The presence of these halogens can enhance the compound's ability to interact with various biological targets, making it a candidate for further pharmacological studies .
Synthesis Methods
The synthesis of this compound typically involves several steps, including halogenation and cyclization reactions. The control of reaction conditions such as temperature and solvent choice is crucial for optimizing yield and purity. Various synthetic routes have been explored, leading to derivatives that exhibit different biological activities .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties . Similar compounds have been evaluated for their ability to inhibit kinases, which play critical roles in cancer cell proliferation and survival. For instance, studies have shown that derivatives of pyridazine can act as inhibitors of FLT3 kinase, a target in acute myeloid leukemia (AML) therapy .
Table 1: Kinase Inhibitory Activity of Pyridazine Derivatives
Compound | IC50 (nM) | Target Kinase |
---|---|---|
Compound 34f | 4 | FLT3-ITD |
Compound 34g | 1 | FLT3-D835Y |
This compound | TBD | TBD |
The specific inhibitory activity of this compound against FLT3 or other kinases remains to be fully elucidated but suggests potential therapeutic applications in oncology .
Anti-inflammatory Effects
In addition to its anticancer potential, there are indications that this compound may possess anti-inflammatory effects . Compounds with similar structures have shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
The mechanism by which this compound exerts its biological effects is not entirely understood. However, it is hypothesized that the compound interacts with various molecular targets through non-covalent interactions or by forming covalent bonds due to the presence of reactive halogens. This interaction can potentially inhibit enzyme activity or disrupt cellular processes critical for disease progression .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyridazine derivatives, including this compound:
- Study on FLT3 Inhibition : A study published in Nature demonstrated that certain pyridazine derivatives had significant inhibitory effects on FLT3 mutations common in AML patients. These findings highlight the potential of developing targeted therapies based on structural modifications of pyridazines .
- Antimicrobial Activity : Other research has explored the antimicrobial properties of similar compounds, suggesting that modifications to the pyridazine ring can enhance efficacy against various pathogens .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Bromo-6-chloropyridazine?
- Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution reactions. For example, bromination of 6-chloropyridazine using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Purification is achieved via recrystallization from dimethylformamide (DMF) or column chromatography .
- Key Data :
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Bromination | NBS, DMF, 80°C, 12h | ~50% | >95% (HPLC) |
Purification | Recrystallization (DMF) | 41% | >98% (GC) |
Q. How should this compound be characterized to confirm its structure?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Look for C-Br (560–650 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .
- Mass Spectrometry : Parent ion peaks at m/z 232 (M⁺ for C₄H₂BrClN₂) with isotopic patterns matching Br/Cl ratios .
- NMR : ¹H NMR (DMSO-d₆) should show pyridazine ring protons as distinct singlets or doublets (δ 7.5–8.5 ppm) .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or decomposition. Avoid exposure to moisture, light, or reactive nucleophiles. Stability tests show >90% integrity after 6 months under these conditions .
Advanced Research Questions
Q. How can competing substitution pathways be minimized during cross-coupling reactions with this compound?
- Methodological Answer : Use selective catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) and optimize reaction conditions:
- Temperature : 60–80°C to favor bromide substitution over chloride.
- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity at the bromine site .
- Example : In a Heck reaction, bromine substitution predominates with Pd(OAc)₂ and NEt₃ in DMF, yielding 6-chloro-3-arylpyridazine derivatives (yield: 70–85%) .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Spectral Overlap : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters (e.g., Br vs. Cl).
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. chlorine positioning) .
Q. How can computational modeling predict reactivity trends for this compound in catalysis?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Solvent Effects : Use COSMO-RS models to simulate solvent interactions.
- Example : DFT studies show the bromine atom has higher electrophilicity (LUMO = -1.8 eV) than chlorine (LUMO = -1.5 eV), aligning with experimental Suzuki coupling selectivity .
Properties
IUPAC Name |
3-bromo-6-chloropyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-2-4(6)8-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFKQNBEJIACSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671665 | |
Record name | 3-Bromo-6-chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89089-18-9 | |
Record name | 3-Bromo-6-chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-6-chloropyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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